

Ilorasertib Clinical Trial Safety & QTc Monitoring

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Compound Focus: Ilorasertib

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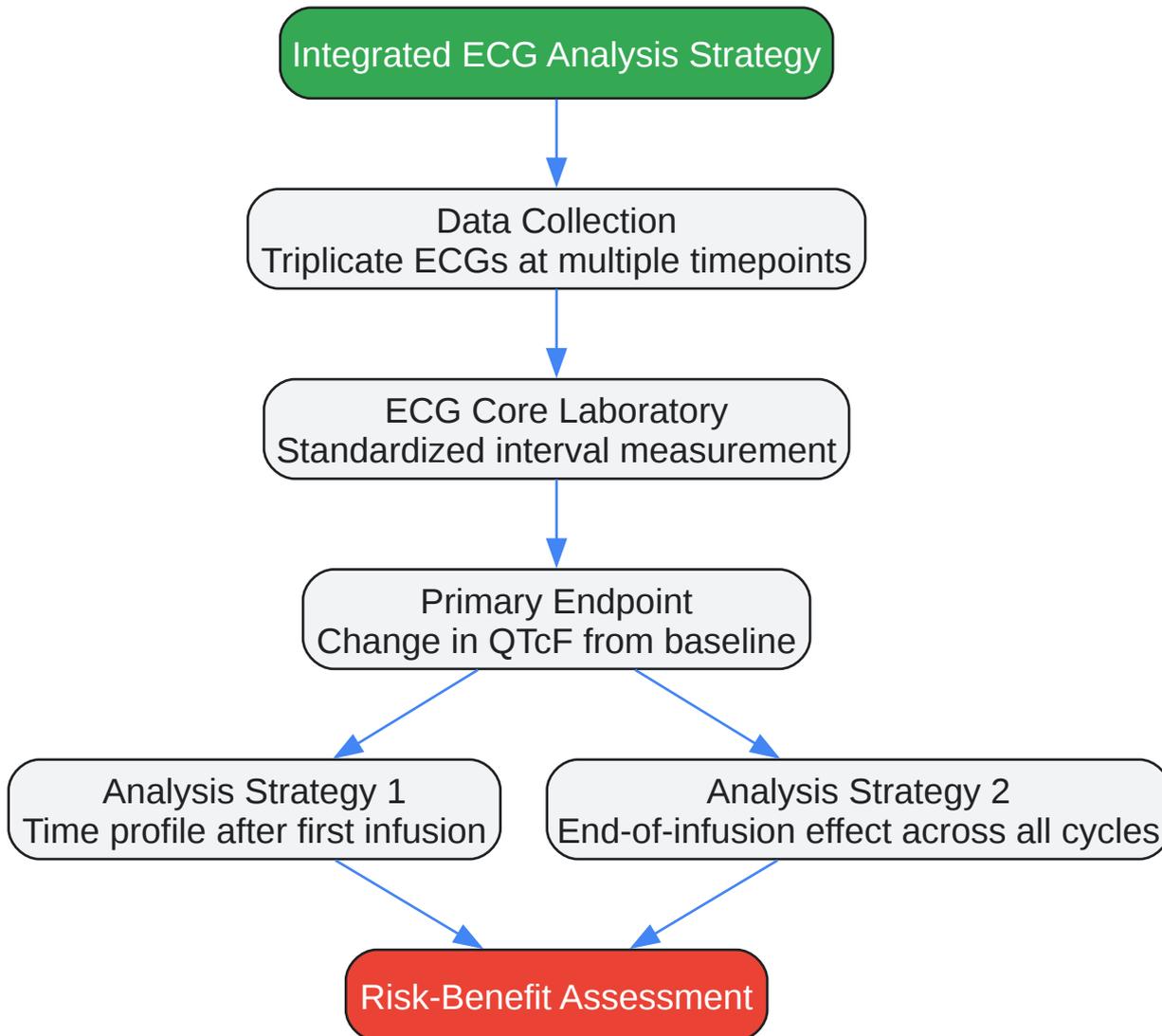
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The table below summarizes the safety profile and QTc monitoring practices from phase 1 trials of **ilorasertib**.

Trial Population	Most Common Grade 3/4 Adverse Events	QTc-Related Protocol Requirements	Reported QTc Findings
Advanced Solid Tumours [1] [2]	Fatigue (48%), Anorexia (34%), Hypertension (34%)	Patients were excluded for QTc interval >500 ms on baseline ECG [1] [2]. QTc was monitored as part of standard safety assessments.	No specific QTc prolongation was reported as a common or dose-limiting toxicity.
Advanced Hematologic Malignancies [3] [4]	Hypertension (28.8%), Hypokalemia (15.4%), Anemia (13.5%)	Patients were excluded for QTc interval \geq500 ms and were required to have a left ventricular ejection fraction >50% [4].	No specific QTc prolongation was reported among the common adverse events.

Experimental Protocol for QTc Assessment in Early-Phase Trials

For oncology drugs like **ilorasertib** where a dedicated "thorough QT/QTc study" is not feasible, an integrated analysis of ECG data from multiple early-phase trials is a standard alternative approach [5]. The following workflow outlines the key components of this strategy.



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The methodology can be broken down as follows:

- **ECG Data Collection:** In trials following this strategy, triplicate ECG recordings are taken at standardized time points relative to drug administration (e.g., pre-dose, end of infusion, 1-hour and 24-hours post-infusion). These are immediately followed by blood sampling for pharmacokinetic (PK) analysis [5].
- **Centralized Analysis:** All ECGs are analyzed by a dedicated core laboratory to ensure consistent, blinded measurement of cardiac intervals (QT, RR, PR, QRS) and morphological evaluation [5].

- **Primary Endpoints:** The primary variable is typically the **change in the QTc interval from baseline**, most often using Fridericia's correction formula (QTcF). The analysis assesses both the time profile after a single dose and the potential for effects after repeated dosing [5].
- **Statistical & Risk Assessment:** The goal is to estimate the mean QTc effect and the upper bound of the 90% confidence interval. A mean effect around 5 ms and an upper confidence limit of 10 ms are thresholds of regulatory concern [5].

Key Considerations for Your Documentation

When creating troubleshooting guides for researchers, you may want to include the following points:

- **Class-Based Risk:** While **ilorasertib** did not show a strong QTc signal, kinase inhibitors as a class can carry this risk. A proactive monitoring plan is a critical part of clinical development [5].
- **Protocol Design:** For a new drug candidate, the safety protocol should exclude patients with significant baseline QTc prolongation (e.g., >470-500 ms) and uncontrolled cardiac conditions [6] [4].
- **Mitigating Factors:** Common toxicities like **hypertension** and **hypokalemia** can themselves influence the QTc interval [3] [4]. Proactive management of these conditions is an indirect but crucial part of cardiac safety.

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